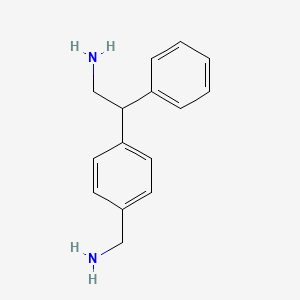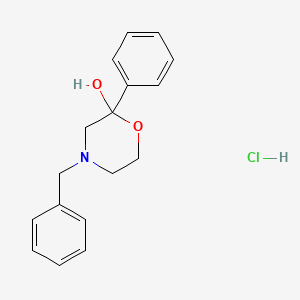
1-(4-Phenoxyphenyl)ethylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Phenoxyphenyl)ethylthiourea is an organosulfur compound belonging to the thiourea class. Thioureas are known for their diverse applications in organic synthesis, pharmaceuticals, and industrial processes. This compound, characterized by the presence of a phenoxyphenyl group attached to an ethylthiourea moiety, exhibits unique chemical properties that make it valuable in various scientific and industrial fields .
Preparation Methods
The synthesis of 1-(4-Phenoxyphenyl)ethylthiourea typically involves nucleophilic substitution reactions. One common method is the reaction between 4-phenoxyaniline and ethyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, with the temperature maintained between 50-70°C. The product is then purified through recrystallization or column chromatography to obtain a high-purity compound .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
1-(4-Phenoxyphenyl)ethylthiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (ranging from -10°C to 100°C). Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(4-Phenoxyphenyl)ethylthiourea has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-Phenoxyphenyl)ethylthiourea involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of enzymes like acetylcholinesterase, preventing the breakdown of neurotransmitters and thereby modulating neural activity. This interaction is facilitated by the thiourea moiety, which forms hydrogen bonds and other interactions with the enzyme’s active site .
Comparison with Similar Compounds
1-(4-Phenoxyphenyl)ethylthiourea can be compared with other thiourea derivatives such as:
N-phenylthiourea: Known for its use as a tyrosinase inhibitor in biochemical studies.
Diafenthiuron: A thiourea-based pesticide with a different mechanism of action, targeting mitochondrial function in pests.
The uniqueness of this compound lies in its specific structural features, such as the phenoxyphenyl group, which imparts distinct chemical and biological properties compared to other thiourea derivatives .
Properties
CAS No. |
832099-12-4 |
|---|---|
Molecular Formula |
C15H16N2OS |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
1-(4-phenoxyphenyl)ethylthiourea |
InChI |
InChI=1S/C15H16N2OS/c1-11(17-15(16)19)12-7-9-14(10-8-12)18-13-5-3-2-4-6-13/h2-11H,1H3,(H3,16,17,19) |
InChI Key |
HQBMVCGLMQPTFB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC2=CC=CC=C2)NC(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


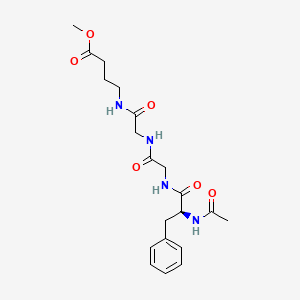
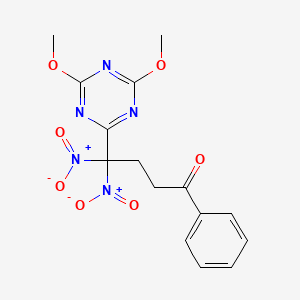
![1,5-Dioxa-3-silaspiro[2.3]hexane](/img/structure/B14204232.png)
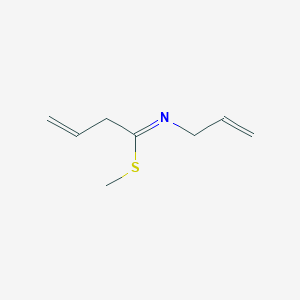
![Piperazine, 1-(9-acridinylcarbonyl)-4-[3-(phosphonooxy)phenyl]-](/img/structure/B14204252.png)

![1-(4-{4-[2-(Quinolin-4-YL)ethenyl]phenyl}piperazin-1-YL)octan-1-one](/img/structure/B14204263.png)
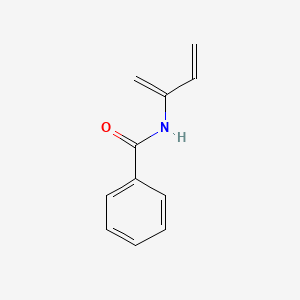

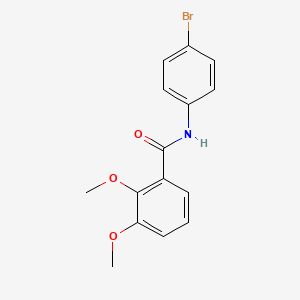
![8-[(2H-1,3-Dithiol-2-ylidene)methyl]-3,3-diphenyl-3H-naphtho[2,1-b]pyran](/img/structure/B14204286.png)
![2,2-Dioxo-5-phenyl-2,3-dihydro-1H-2lambda~6~-pyrrolo[1,2-c][1,3]thiazole-6-carboxylic acid](/img/structure/B14204293.png)
